molecular formula C11H12ClFO3 B1406375 3-Butoxy-6-chloro-2-fluorobenzoic acid CAS No. 1706435-00-8

3-Butoxy-6-chloro-2-fluorobenzoic acid

Cat. No.: B1406375
CAS No.: 1706435-00-8
M. Wt: 246.66 g/mol
InChI Key: IUJZHXBCABCUOU-UHFFFAOYSA-N
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Description

3-Butoxy-6-chloro-2-fluorobenzoic acid (CAS: 1706435-00-8) is a fluorinated benzoic acid derivative with the molecular formula C₁₁H₁₂ClFO₃ and a molar mass of 246.66 g/mol . Its structure features a benzoic acid backbone substituted with a chlorine atom at position 6, a fluorine atom at position 2, and a butoxy group at position 2. Predicted physicochemical properties include a density of 1.287 g/cm³, a boiling point of 351.1°C, and a pKa of 1.82, indicating moderate acidity compared to unsubstituted benzoic acid (pKa ~4.2) . This compound is commercially available for research purposes, as noted in fluorochemical catalogs .

Properties

IUPAC Name

3-butoxy-6-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJZHXBCABCUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-3-chlorobenzoic acid with butanol in the presence of a suitable catalyst under reflux conditions . The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom on the benzene ring with the butoxy group.

Industrial Production Methods

Industrial production of 3-Butoxy-6-chloro-2-fluorobenzoic acid often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-6-chloro-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the butoxy, chloro, or fluoro groups are replaced by other substituents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester linkage in the butoxy group can be hydrolyzed to form the corresponding alcohol and carboxylic acid.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the butoxy group yields butanol and 6-chloro-2-fluorobenzoic acid .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • 3-Butoxy-6-chloro-2-fluorobenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives have been explored for their biological activities, including anti-inflammatory and anti-cancer properties.
    • Case Study : In one study, derivatives of this compound were synthesized and evaluated for their efficacy as anti-inflammatory agents. The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro.
  • Pharmaceutical Development :
    • The compound is utilized in the development of new drugs targeting specific pathways in diseases such as cancer and autoimmune disorders. Its structural modifications can lead to compounds with enhanced biological activity.
    • Case Study : A patent describes the use of this compound derivatives for modulating immune responses in cancer therapy, highlighting its potential as a therapeutic agent .
  • Analytical Chemistry :
    • It is employed in analytical methods for detecting and quantifying related compounds in biological samples. The compound's unique spectral properties make it suitable for use in chromatography and mass spectrometry.
    • Data Table : Comparison of Analytical Methods
MethodSensitivitySpecificityApplication
HPLCHighModerateDrug formulation analysis
GC-MSVery HighHighMetabolite profiling
NMR SpectroscopyModerateHighStructural elucidation
  • Material Science :
    • Beyond pharmaceuticals, this compound is investigated for its potential use in developing advanced materials, including polymers and coatings that require specific chemical properties.
    • Case Study : Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-Butoxy-6-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the butoxy, chloro, and fluoro groups allows the compound to interact with enzymes and receptors in a unique manner, potentially leading to biological effects such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Boiling Point and Solubility

  • The predicted boiling point of this compound (351.1°C ) is higher than that of smaller analogs like 2-fluoro-6-methoxybenzoic acid, likely due to increased molecular weight and hydrophobic butoxy chain .
  • The methoxy group in 2-fluoro-6-methoxybenzoic acid improves water solubility compared to the butoxy group, which is more lipophilic .

Pharmaceutical Relevance

Catalytic and Structural Studies

  • 3-Bromo-6-fluoro-2-methylbenzoic acid has been used in palladium-catalyzed reactions, leveraging the bromine atom for cross-coupling . In contrast, the chlorine atom in this compound is less reactive in such contexts.

Biological Activity

3-Butoxy-6-chloro-2-fluorobenzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of functional groups that may influence its interaction with biological systems, making it a candidate for further research into its therapeutic properties.

The molecular formula of this compound is C11H12ClFO2C_{11}H_{12}ClFO_2, with a molecular weight of 230.67 g/mol. The compound can be synthesized through various methods, including the oxidation of its corresponding aldehyde precursor, 3-butoxy-6-chloro-2-fluorobenzaldehyde.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance, fluoroaryl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The introduction of fluorine atoms in aromatic compounds often enhances their biological activity by increasing lipophilicity and altering electronic properties .

Table 1: Antimicrobial Activity of Related Compounds

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µM)
MA-11561516
MA-11151432
MA-11161664
Control (DMSO)--

These findings suggest that the presence of halogens, particularly fluorine, can significantly enhance the antimicrobial efficacy of aromatic compounds .

Anticancer Potential

There is also emerging interest in the anticancer properties of halogenated benzoic acids. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanism of action often involves the interaction with cellular signaling pathways and modulation of gene expression related to cancer progression .

Case Study: Anticancer Activity
In a study focusing on halogenated benzoic acids, several derivatives were tested for their cytotoxic effects on human cancer cell lines. The results demonstrated that certain substitutions on the benzoic acid ring significantly influenced their potency, with fluorinated compounds generally showing enhanced activity compared to their non-fluorinated counterparts .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biomolecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins, while the halogen substituents may facilitate hydrophobic interactions or participate in electrophilic attacks on nucleophilic sites in biomolecules.

Q & A

Q. Resolution Strategy :

  • Use Hansen solubility parameters to predict miscibility.
  • Perform pH-solubility profiling (e.g., for 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid).
  • Cross-validate with molecular dynamics simulations to model solvation shells.

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation (–15 recommend similar conditions for fluorinated acids).
  • Moisture : Use desiccants (silica gel) to avoid hydrolysis of the ester group (if present in intermediates).
  • Long-term Stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC checks ().

Advanced: How to resolve spectral data discrepancies between computational and experimental results?

Methodological Answer:
Discrepancies in NMR chemical shifts or IR peaks may stem from:

  • Conformational flexibility : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model lowest-energy conformers ( uses computational validation).
  • Solvent effects : Compare experimental data in DMSO-d₆ vs. CDCl₃ with COSMO-RS simulations.
  • Crystallographic vs. solution-state data : SCXRD () provides solid-state conformation, while NMR reflects dynamic averaging.

Basic: What are the key safety hazards during synthesis?

Methodological Answer:

  • Toxic intermediates : Use fume hoods for handling brominated precursors (e.g., 2-bromo-6-fluorobenzoic acid in ).
  • Corrosivity : Neutralize acidic byproducts (e.g., HCl/HF) with bicarbonate washes ().
  • Waste disposal : Segregate halogenated waste per EPA guidelines ( references ECHA protocols).

Advanced: How to optimize reaction yields in sterically hindered benzoic acid derivatives?

Methodological Answer:

  • Catalysis : Use Pd/Cu-mediated cross-coupling for aryl-ether formation (analogous to ).
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs for conventional heating).
  • DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading to identify optimal conditions. For example:
FactorLow LevelHigh LevelOptimal
Temperature (°C)80120110
Catalyst (mol%)5108
SolventDMFDMSODMF

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Butoxy-6-chloro-2-fluorobenzoic acid
Reactant of Route 2
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3-Butoxy-6-chloro-2-fluorobenzoic acid

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